8-Bromoquinazoline-2,4-diol
Overview
Description
8-Bromoquinazoline-2,4-diol is a useful research compound. Its molecular formula is C8H5BrN2O2 and its molecular weight is 241.04 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
- 8-Bromoquinazoline-2,4-diol, as a derivative of quinazoline, has been utilized in various chemical synthesis processes. For instance, it has been involved in the synthesis of 6-bromo-8-mercaptoquinazoline-2,4-dione, highlighting its potential as a versatile intermediate in chemical reactions (Kuryazov et al., 2010).
Biomedical Research
- This compound derivatives have been explored for their potential in treating various medical conditions. For instance, halogenated 4-(3,3-dimethyl-1-triazeno)quinolines, which could potentially include this compound derivatives, have been synthesized and evaluated for their antitumor activities (Lin & Loo, 1978).
- Another study demonstrated the use of 8-Bromo-7-hydroxyquinoline, a related compound, as a photoremovable protecting group in biomedical research. This application is critical for investigating cell physiology and biological functions (Zhu et al., 2006).
Pharmaceutical Development
- Research on this compound derivatives has led to the development of compounds with potential inhibitory effects on epidermal growth factor receptor tyrosine kinase, which is significant in the context of cancer treatment (Mphahlele et al., 2017).
- Additionally, fused tricyclic quinazoline analogues have been synthesized and evaluated as inhibitors of the epidermal growth factor receptor, showcasing the versatility of this compound in pharmaceutical research (Rewcastle et al., 1996).
Antimicrobial and DNA Interaction Studies
- The antimicrobial properties of 3-hetarylazoquinoline-2,4-diol compounds, which may involve this compound derivatives, have been investigated. These studies are crucial for the development of new antimicrobial agents (Öztürk et al., 2012).
Advanced Material Synthesis
- This compound has also found applications in the synthesis of highly functionalized compounds, such as 4-bromo-1,2-dihydroisoquinolines, which are valuable in the development of advanced materials (He et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for the study of 8-Bromoquinazoline-2,4-diol and similar compounds could include the biosynthesis of structurally diverse diols via a general route combining oxidative and reductive formations of OH-groups . This could open up opportunities for synthesizing structurally diverse diols and triols, especially by genome mining, rational design, or directed evolution of proper enzymes .
Properties
IUPAC Name |
8-bromo-1H-quinazoline-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-5-3-1-2-4-6(5)10-8(13)11-7(4)12/h1-3H,(H2,10,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAKSYDAOQDFHDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)NC(=O)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50625747 | |
Record name | 8-Bromoquinazoline-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50625747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
331646-99-2 | |
Record name | 8-Bromoquinazoline-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50625747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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